REACTION_CXSMILES
|
[Br-].[Br-].[NH2:3][C:4]1[N:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[C:6]([NH2:12])[N:5]=1.[Br:13][CH2:14][C:15](=O)[CH:16]=NO>CO>[NH2:3][C:4]1[N:9]=[C:8]([NH2:10])[C:7]2[C:6](=[N:12][CH:16]=[C:15]([CH2:14][Br:13])[N:11]=2)[N:5]=1 |f:0.1.2|
|
Name
|
2,4,5,6-tetraminopyrimidine dibromide
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].NC1=NC(=C(C(=N1)N)N)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(C=NO)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The 2,4-diamino-6-(bromomethyl)pteridine was collected after neutralization with concentrated NH3 at room temperature
|
Type
|
WASH
|
Details
|
washed with methanol, ether
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. in an oven
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CBr
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |